molecular formula C16H18O2 B118821 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol CAS No. 851789-43-0

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

Cat. No. B118821
M. Wt: 242.31 g/mol
InChI Key: MJPIYYRDVSLOME-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol” is based on structures generated from information available in ECHA’s databases . The InChI code is 1S/C16H18O3/c17-9-8-14 (13-4-2-1-3-5-13)15-10-12 (11-18)6-7-16 (15)19/h1-7,10,14,17-19H,8-9,11H2 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature and should be stored in a refrigerator . It has a molecular weight of 258.32 .

Scientific Research Applications

  • Pyrazoline Derivatives

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) Compound

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

  • 2-(3-Hydroxy-1-phenylpropyl)-4-(hydroxymethyl)phenol

  • Pyrazoline Derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) Compound

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, and precautionary statements include P261 .

properties

IUPAC Name

2-(3-hydroxy-1-phenylpropyl)-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-12-7-8-16(18)15(11-12)14(9-10-17)13-5-3-2-4-6-13/h2-8,11,14,17-18H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPIYYRDVSLOME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467300
Record name 2-(3-HYDROXY-1-PHENYLPROPYL)-4-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

CAS RN

851789-43-0
Record name 2-(3-HYDROXY-1-PHENYLPROPYL)-4-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-methyl-4-phenyl-chroman-2-one, 250 gins was stirred in 1.25 liters methanol at room temperature. Sodium borohydride 70 gms was added slowly, whilst maintaining the temperature at room temperature. The reaction mixture was stirred for 18 hours. After completion of reaction, the pH of the reaction mass was adjusted to pH 5 using acetic acid. The reaction mixture was concentrated under vacuum and 2 liters of water were added. The reaction mass was stirred for 30 minutes and the solids filtered. The solids were dried at 55° C. in a hot air oven for 20 hours. Weight 248 gms.
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Synthesis routes and methods II

Procedure details

A basic aqueous solution of sodium borohydride prepared beforehand by dissolving 23.8 g (0.630 moles) of NaBH4 at ambient temperature in 170 ml of H2O and 3.5 ml of 30% wt./vol. NaOH was added dropwise to a suspension of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one of the formula (II) (100 g, 0.420 moles) in isopropanol (200 ml). Once addition was complete, the temperature was adjusted to 60° C. and the course of the reaction was monitored by TLC (eluent: cyclohexane/acetone: 70/30) until the substrate had completely disappeared. After 5 h, the reaction mixture was cooled to ambient temperature and HCl (2N) was added until a final pH of 7.0 was obtained. Stirring was continued for 30 min at ambient temperature, then the resultant suspension was filtered through a Buchner filter. The filtered solution was concentrated under reduced pressure and the crude residue was crystallised from toluene (280 ml) to yield 87.4 g (yield 86%) of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol (VIII) as a white solid.
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200 mL
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cyclohexane acetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
Reactant of Route 2
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
Reactant of Route 3
Reactant of Route 3
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
Reactant of Route 4
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
Reactant of Route 5
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol
Reactant of Route 6
2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol

Citations

For This Compound
33
Citations
KA De Castro, J Ko, D Park, S Park… - … Process Research & …, 2007 - ACS Publications
A new and facile synthesis of tolterodine using ethyl benzoylacetate as the starting material was developed. Reduction using sodium borohydride in methanol followed by Friedel–Crafts …
Number of citations: 36 pubs.acs.org
S Siva Prasad, B Satheesh Krishna… - Journal of …, 2017 - Wiley Online Library
A new route for the synthesis of substituted 8‐methyl‐6‐phenyl‐5,6‐dihydro‐4H‐1,3,2‐benzodioxaphosphocine‐2‐oxide derivatives has been developed by using cinnamic acid and p‐…
Number of citations: 4 onlinelibrary.wiley.com
G Székely, J Bandarra, W Heggie, B Sellergren… - Journal of Membrane …, 2011 - Elsevier
This paper discusses the use of organic solvent nanofiltration (OSN) as a general platform for the removal of genotoxic impurities (GTI) used as reactants or formed during the synthesis …
Number of citations: 162 www.sciencedirect.com
VV Dakarapu, TR Allaka, LK Uppalla… - Journal of Heterocyclic …, 2018 - Wiley Online Library
An efficient and short enantioselective synthesis of (S)‐ and (R)‐tolterodine acid isomers (7a–7i) was performed a 6‐methyl‐4‐phenylchroman‐2‐one intermediate from inexpensive …
Number of citations: 3 onlinelibrary.wiley.com
SR Harris, GF Zhang, S Sadhukhan… - Chemical research in …, 2013 - ACS Publications
We recently reported that levulinate (4-ketopentanoate) is converted in the liver to 4-hydroxypentanoate, a drug of abuse, and that the formation of 4-hydroxypentanoate is stimulated by …
Number of citations: 10 pubs.acs.org
G McKay, F Leresche - Aquatic Sciences, 2022 - Springer
The optical properties of dissolved organic matter (DOM) are of interest as they are used to monitor or optimize drinking and wastewater treatment and influence the fate of contaminants …
Number of citations: 2 link.springer.com
G Ananchenko, J Novakovic - Profiles of Drug Substances, Excipients and …, 2017 - Elsevier
Tolterodine tartrate belongs to the family of muscarinic receptor antagonists and is indicated for the treatment of overactive urinary bladder syndrome. This chapter provides an overview …
Number of citations: 4 www.sciencedirect.com
Z Wang - Molecules, 2019 - mdpi.com
Chirality is one of the most important attributes for its presence in a vast majority of bioactive natural products and pharmaceuticals. Asymmetric organocatalysis methods have emerged …
Number of citations: 27 www.mdpi.com
AM Bender, CK Jones, CW Lindsley - ACS chemical neuroscience, 2017 - ACS Publications
Xanomeline (1) is an orthosteric muscarinic acetylcholine receptor (mAChR) agonist, often referred to as M 1 /M 4 -preferring, that received widespread attention for its clinical efficacy in …
Number of citations: 54 pubs.acs.org
H Willner, C Bach, R Wartchow, C Wang… - Inorganic …, 2000 - ACS Publications
The reactions of either bis(μ-chloro)tetracarbonyldirhodium(I), [Rh(CO) 2 (μ-Cl)] 2 , or chlorotricarbonyliridium(I), [Ir(CO) 3 Cl] n , in the conjugate Brønsted−Lewis superacid HF−SbF 5 …
Number of citations: 18 pubs.acs.org

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